1-[3-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine
Description
Chemical Structure: The compound consists of an ethanamine backbone attached to a phenyl ring substituted with a fluorine atom at position 3 and an isopropyloxy group at position 4. Molecular Formula: C₁₁H₁₅FNO Molecular Weight: 195.24 g/mol (calculated). Key Features:
Properties
IUPAC Name |
1-(3-fluoro-4-propan-2-yloxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO/c1-7(2)14-11-5-4-9(8(3)13)6-10(11)12/h4-8H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPUTTXYTNLILD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(C)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine typically involves multiple steps:
Starting Material: The synthesis begins with a suitable phenol derivative, such as 3-fluoro-4-hydroxybenzene.
Etherification: The phenol derivative undergoes etherification with isopropyl bromide in the presence of a base like potassium carbonate to form 3-fluoro-4-(propan-2-yloxy)benzene.
Amination: The resulting ether is then subjected to a nucleophilic substitution reaction with ethan-1-amine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[3-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be employed for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-[3-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of novel materials with specific properties, such as polymers or liquid crystals.
Biological Studies: It can serve as a probe or ligand in biological assays to study receptor interactions and enzyme activities.
Mechanism of Action
The mechanism of action of 1-[3-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form hydrogen bonds.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
Biological Activity
1-[3-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine (CAS No. 1019603-18-9) is an organic compound with potential applications in medicinal chemistry and biological research. This article explores its biological activity, focusing on its mechanisms, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a fluorine atom, a propan-2-yloxy group, and an ethan-1-amine moiety attached to a phenyl ring. Its molecular formula is C11H16FNO, and it has a molecular weight of 197.25 g/mol. The presence of the fluorine atom enhances its binding affinity to various biological targets due to its electronegativity and ability to form hydrogen bonds.
The biological activity of this compound is primarily mediated through its interactions with specific receptors and enzymes:
- Dopamine Receptors : It has been investigated for its potential as a selective agonist for dopamine D3 receptors (D3R). Studies indicate that the compound promotes β-arrestin translocation and G protein activation, demonstrating significant selectivity for D3R over other dopamine receptors .
- Serotonin Receptors : The compound may also interact with serotonin receptors, which are crucial for various physiological processes, including mood regulation and neuroprotection .
Biological Activity Data
The following table summarizes the biological activity data related to this compound:
| Biological Target | Activity Type | EC50 (nM) | IC50 (nM) | Remarks |
|---|---|---|---|---|
| D3 Dopamine Receptor | Agonist | 710 ± 150 | - | Potent agonist with selective activity |
| D2 Dopamine Receptor | Antagonist | - | 15,700 ± 3,000 | Weak antagonist activity observed |
| Serotonin Receptors | Unknown | - | - | Potential interactions require further investigation |
Case Study 1: D3R Selectivity
In a study published in Nature Communications, researchers synthesized multiple analogs of this compound to optimize its potency at the D3R while minimizing activity at the D2R. The optimized analogs demonstrated enhanced selectivity and efficacy in mediating β-arrestin recruitment assays .
Case Study 2: Neuroprotective Effects
Another study highlighted the neuroprotective properties of compounds related to this structure in dopaminergic neuron models derived from induced pluripotent stem cells (iPSCs). The findings suggested that these compounds could protect against neurodegeneration, indicating potential therapeutic applications in neuropsychiatric disorders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
